Ethyl 2-phenylquinoline-3-carboxylate

Estrogen Receptor Beta Nuclear Hormone Receptor Selective Estrogen Receptor Modulator

Researchers developing selective ERβ ligands or antimicrobial efflux pump inhibitors require high-purity intermediates with reliable reactivity. Ethyl 2-phenylquinoline-3-carboxylate meets this need: • ERβ ligand synthesis: Enables functionalization yielding Ki 3-5 nM with up to 83-fold selectivity over ERα. • EPI development: Validated chemotype restoring fluoroquinolone susceptibility in resistant S. aureus (16-fold activity improvement). • Building block: C3 ester handle for hydrolysis/conjugation to generate biotinylated or fluorescent chemical probes. Supplied at ≥98% purity with consistent batch quality. Suitable for medicinal chemistry, probe development, and focused library screening.

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
CAS No. 30160-12-4
Cat. No. B12821614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenylquinoline-3-carboxylate
CAS30160-12-4
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2N=C1C3=CC=CC=C3
InChIInChI=1S/C18H15NO2/c1-2-21-18(20)15-12-14-10-6-7-11-16(14)19-17(15)13-8-4-3-5-9-13/h3-12H,2H2,1H3
InChIKeyATUPEWQJOFWXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-phenylquinoline-3-carboxylate Overview


Ethyl 2-phenylquinoline-3-carboxylate (CAS 30160-12-4) is a heterocyclic compound characterized by a quinoline core with an ethyl ester at the 3-position and a phenyl substituent at the 2-position . It serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry, with documented applications in the development of estrogen receptor β (ERβ) ligands [1], antimicrobial agents [2], and efflux pump inhibitors (EPIs) [3]. Its molecular formula is C₁₈H₁₅NO₂, with a molecular weight of 277.3 g/mol, and it is commercially available in purities typically ≥98% . The compound's structural features—specifically the ester group at C3 and phenyl at C2—enable it to participate in key synthetic transformations, including ester hydrolysis to the corresponding carboxylic acid and oxidation to quinoline-3-carboxylic acid derivatives .

Ethyl 2-phenylquinoline-3-carboxylate vs Generic Analogs


The quinoline scaffold is a privileged structure in drug discovery, yet subtle modifications in substitution pattern and functional groups profoundly alter biological activity profiles. Ethyl 2-phenylquinoline-3-carboxylate is distinct from its close analogs due to its specific ester moiety at the C3 position, which influences both reactivity and target engagement. For instance, the ethyl ester serves as a key handle for further derivatization, such as hydrolysis to the carboxylic acid for enhanced solubility or conversion to amides for improved potency . More critically, the ester group at C3 (versus C4) dictates a unique spatial orientation that impacts binding to molecular targets like estrogen receptor β (ERβ) [1] and bacterial efflux pumps [2]. Substitution with a generic 2-phenylquinoline lacking this ester, or with a different ester (e.g., methyl, tert-butyl), or with a halogen at C4 (e.g., Ethyl 4-chloro-2-phenylquinoline-3-carboxylate) results in markedly different potencies, selectivities, and pharmacokinetic behaviors. The quantitative evidence below demonstrates that these differences are not trivial and directly impact scientific selection for specific research applications.

Comparative Evidence for Ethyl 2-phenylquinoline-3-carboxylate


Superior ERβ Selectivity of C3 Ethyl Ester Scaffold

While direct affinity data for Ethyl 2-phenylquinoline-3-carboxylate itself is limited, a comprehensive structure-activity relationship (SAR) study on the 2-phenylquinoline scaffold demonstrates that substitution at the C4 position yields high-affinity ERβ ligands (Ki = 3–5 nM) with up to 83-fold selectivity over ERα [1]. In contrast, the unsubstituted C4 parent compound (closely related to the target compound) exhibits significantly lower affinity, establishing that the ethyl ester at C3, while not directly measured, is a critical precursor for further derivatization to achieve optimal ERβ engagement [2]. This class-level inference highlights the importance of the 3-carboxylate as a versatile intermediate for generating potent and selective ERβ ligands, a property not shared by analogs with alternative substitution patterns (e.g., 4-carboxylates or 2-unsubstituted quinolines).

Estrogen Receptor Beta Nuclear Hormone Receptor Selective Estrogen Receptor Modulator

NorA Efflux Pump Inhibition Potentiation

Ethyl 2-phenylquinoline-3-carboxylate serves as a foundational chemotype for developing potent NorA efflux pump inhibitors (EPIs) in Staphylococcus aureus. In a focused SAR study, modification of the C2 phenyl group on the 2-phenylquinoline core (structurally analogous to the target compound) yielded compound 37a, which demonstrated a 16-fold improvement in EPI activity compared to the starting hit compound 1 [1]. This enhancement was quantified by the reduction in ciprofloxacin minimum inhibitory concentration (MIC) against the NorA-overexpressing strain SA-1199B, confirming that the 2-phenylquinoline-3-carboxylate scaffold is a privileged template for overcoming fluoroquinolone resistance. In contrast, other quinoline analogs lacking the C2 phenyl or C3 carboxylate groups failed to achieve comparable EPI potentiation.

Antimicrobial Resistance Efflux Pump Inhibitor Staphylococcus aureus

Broad-Spectrum Antibacterial Activity

A series of 2-phenylquinoline derivatives, including those bearing ester functionalities at the C3 position, were evaluated for antibacterial activity against a panel of clinically relevant pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 16 µg/mL against Gram-positive strains (including MRSA, MRSE, and VRE) and 8 to 32 µg/mL against Gram-negative strains (E. coli and K. pneumoniae) [1]. These MICs are comparable to those of first-line antibiotics such as ciprofloxacin and vancomycin under identical assay conditions. In contrast, the corresponding 3-unsubstituted 2-phenylquinolines showed significantly reduced activity (MIC > 64 µg/mL), underscoring the essential role of the C3 ester group for antibacterial potency.

Antibacterial Minimum Inhibitory Concentration Gram-Positive and Gram-Negative

Divergent Synthetic Utility of the Ethyl Ester

Ethyl 2-phenylquinoline-3-carboxylate is uniquely positioned as a key intermediate for the divergent synthesis of a wide range of biologically active analogs. The ethyl ester can be selectively hydrolyzed under mild basic conditions to yield 2-phenylquinoline-3-carboxylic acid, which is then amenable to amide coupling or other conjugations . This is in stark contrast to methyl or tert-butyl esters, which require harsher conditions for deprotection and may be incompatible with sensitive functional groups. Furthermore, the ethyl ester itself can serve as a prodrug moiety, improving oral bioavailability compared to the free carboxylic acid [1]. For researchers exploring SAR around the quinoline C3 position, the ethyl ester provides optimal balance between stability, reactivity, and biological compatibility.

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Favorable Cytotoxicity and Selectivity Index

Preliminary cytotoxicity assessment of ethyl 2-phenylquinoline-3-carboxylate against the H9 human T-cell line indicates a toxicity threshold (IC50 > 55.69 µM) that is substantially higher than its observed antibacterial MIC values (0.5–32 µg/mL, corresponding to approximately 1.8–115 µM for a compound with MW ~277) [1]. This translates to a selectivity index (SI = IC50/MIC) ranging from >0.5 to >30, suggesting a therapeutic window suitable for further development as an antimicrobial agent. In comparison, the structurally related compound cinchophen (2-phenylquinoline-4-carboxylic acid) exhibits higher cytotoxicity (IC50 ~10 µM) against mammalian cells, limiting its therapeutic utility [2]. The 3-carboxylate ester thus offers a more favorable safety profile.

Cytotoxicity Selectivity Index Drug Safety

Ethyl 2-phenylquinoline-3-carboxylate Applications


ERβ-Selective Ligand Development

Use as a key intermediate for synthesizing high-affinity (Ki 3–5 nM) and selective (up to 83-fold) ERβ ligands. The 2-phenylquinoline core with a C3 ester enables further functionalization to achieve optimal receptor binding and selectivity, as demonstrated by Vu et al. [1]. This scenario is ideal for laboratories engaged in nuclear hormone receptor drug discovery.

NorA Efflux Pump Inhibitor Development

Employ as a validated chemotype for designing potent EPIs that restore fluoroquinolone susceptibility in resistant S. aureus. Derivatives of this scaffold have achieved a 16-fold improvement in EPI activity [2]. This application is directly relevant to academic and industrial groups focused on overcoming antimicrobial resistance.

Antibacterial Screening and Hit-to-Lead

Incorporate into focused libraries for antibacterial screening against Gram-positive and Gram-negative pathogens. The C3 ester group is critical for achieving MIC values comparable to standard antibiotics (0.5–16 µg/mL) [3]. This scenario supports both academic research and pharmaceutical lead identification programs.

Divergent Synthesis of Quinoline Probes

Utilize the ethyl ester handle for selective hydrolysis and subsequent conjugation to generate a variety of chemical probes (e.g., biotinylated, fluorescent) for target identification and mechanism-of-action studies. The mild deprotection conditions and versatile carboxylic acid intermediate make it an ideal building block .

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